N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2S/c1-10-7-11(5-6-12(10)20)23-15(25)8-24-9-22-17-16-13(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSRAIVSSBWHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The benzothieno[3,2-d]pyrimidine moiety is known to exhibit inhibitory effects on various kinases, which play crucial roles in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrate significant anticancer properties. For instance, studies have shown that derivatives of benzothienopyrimidine exhibit potent inhibitory effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. For example, the compound has been shown to inhibit protein kinase D (PKD), which is implicated in cancer cell survival and proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound also exhibits antimicrobial activity. Similar Mannich bases have been reported to possess antibacterial and antifungal properties. The structure suggests potential interactions with bacterial enzymes or cell membranes, leading to bactericidal effects .
Structure-Activity Relationship (SAR)
The effectiveness of N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be influenced by modifications to its chemical structure. Key findings include:
- Substitution Effects : The presence of the bromo group at the para position enhances potency by improving binding affinity to target proteins.
- Fluorine Substitution : The fluorine atom may increase lipophilicity, aiding in membrane permeability and bioavailability.
- Amide Linkage : The amide functional group is critical for maintaining the compound's biological activity through hydrogen bonding with target sites.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | Activity | IC50/EC50 |
|---|---|---|---|
| KB-NB142-70 | PKD Inhibition | IC50: 28 nM | |
| Mannich Bases | Anticancer | Varied across cell lines | |
| Benzothienopyrimidines | Antimicrobial | Effective against multiple strains |
These findings suggest a robust potential for further development of N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Heterocyclic Systems:
- Target Compound: Benzothieno[3,2-d]pyrimidin-4(3H)-one core with a fused thiophene ring.
- Analog 1 (): Pyrimidin-2-ylthioacetamide with a 4-methyl-6-oxo-1,6-dihydropyrimidine core. Lacks the fused thiophene ring, reducing aromaticity and planarity .
- Analog 2 (): Thieno[3,2-d]pyrimidin-4(3H)-one core with a 4-fluorophenyl substituent. Shares the thienopyrimidinone core but lacks the bromo-methylphenyl group .
- Analog 3 (): Thieno[3,2-d]pyrimidin-4(3H)-one with a 3-methyl-7-phenyl substitution. Differs in substituent positions and side-chain modifications .
Substituent Effects:
- Bromine vs. Chlorine : ’s analog replaces bromine with chlorine on the phenyl ring, reducing molecular weight (486.40 vs. 488.33 g/mol) but maintaining halogen-mediated hydrophobic interactions .
- Fluorine Positioning: ’s compound has a 4-fluorophenyl group, while the target compound features a 9-fluoro substitution on the benzothieno core. Fluorine placement alters electronic effects and binding affinity .
- Methyl and Methoxy Groups : ’s analog includes a 4-ethoxyphenyl group, enhancing solubility via polar interactions compared to the target’s 3-methylphenyl group .
Physicochemical Properties
- Melting Points : Analog 1 () exhibits exceptional thermal stability (>259°C), attributed to strong intermolecular hydrogen bonds (N–H⋯O) and π-stacking .
- Solubility : The target compound’s bromine and fluorine substituents likely reduce aqueous solubility compared to Analog 2 (), which has a methoxybenzyl group enhancing polarity .
Q & A
Q. What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Thieno[3,2-d]pyrimidinone core formation : Cyclization of substituted thiophene derivatives under acidic conditions.
- Acetamide coupling : Reaction of the core structure with 4-bromo-3-methylphenyl isocyanate or chloroacetyl intermediates.
- Fluorination : Introduction of fluorine at position 9 using agents like Selectfluor® under anhydrous conditions.
Q. Key optimization parameters :
- Temperature : 60–80°C for cyclization steps to prevent side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd-mediated cross-coupling for bromophenyl attachment (e.g., Suzuki-Miyaura conditions) .
Q. Which analytical methods are essential for confirming the structural integrity of this compound?
Orthogonal characterization techniques are required:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at C9, bromine at C4).
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~500–550 Da).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should focus on:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility and stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or address pharmacokinetic limitations?
Strategies include:
- Substituent tuning : Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro, cyano) to modulate binding affinity.
- Heteroatom substitution : Replace sulfur in the thieno ring with oxygen to alter electronic properties.
- Prodrug design : Introduce hydrolyzable esters to improve oral bioavailability .
Q. Example SAR table :
| Modification Site | Functional Group | Observed Effect (vs. Parent Compound) |
|---|---|---|
| C4 (Br) | NO | 2× higher EGFR inhibition |
| Thieno ring (S) | O | Reduced cytotoxicity (IC ↑) |
| Acetamide chain | Ethyl ester | 3× improved plasma stability |
Q. How should researchers resolve contradictions in reported bioactivity data across similar compounds?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hr incubation).
- Control for impurities : Ensure >98% purity via HPLC and quantify residual solvents (e.g., DMF) via GC-MS.
- Validate targets : Use siRNA knockdowns or CRISPR-edited cell lines to confirm mechanism-specific effects .
Q. What computational methods support the rational design of derivatives?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., AutoDock Vina with PDB 1M17).
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity.
- DFT calculations : Assess electronic effects of substituents on reaction intermediates .
Methodological Considerations
Q. How to optimize reaction yields during large-scale synthesis?
- Flow chemistry : Continuous processing reduces decomposition of heat-sensitive intermediates.
- Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal leaching.
- In-line analytics : Use FTIR probes for real-time monitoring of intermediate formation .
Q. What strategies mitigate degradation during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Light protection : Use amber vials to prevent photodegradation of the thieno ring.
- Antioxidants : Add 0.1% BHT to DMSO stock solutions .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in different cell lines?
- Cell-specific factors : Assess expression levels of target kinases (e.g., EGFR overexpression in A431 cells).
- Metabolic differences : Compare CYP450 activity in hepatic (HepG2) vs. non-hepatic (HeLa) lines.
- Microenvironment effects : Test under hypoxic conditions (5% O) to mimic tumor physiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
